Demonstrated Synthetic Utility in Constructing Elaborated, Privileged Pharmacophores
This specific building block has been explicitly utilized in a published patent procedure for the synthesis of prolyl hydroxylase domain (PHD) inhibitors, a therapeutically relevant class of compounds for treating ischemic conditions. The method details its reaction with a complex sulfonate ester to form the key (5-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-4-methylpicolinoyl)glycine scaffold, representing a direct example of its value in constructing functionalized drug-like molecules . While general pyrazole boronic esters can participate in Suzuki couplings, this specific reagent enables the direct introduction of the 5-fluoro-1-phenylpyrazol-4-yl pharmacophore, with the fluorine atom acting as both a metabolic blocker and a modulator of electronic properties.
| Evidence Dimension | Proven synthetic application in drug-relevant molecule synthesis |
|---|---|
| Target Compound Data | Successful coupling with ethyl 2-[[3-(2-methoxyethoxymethoxy)-4-methyl-5-(trifluoromethylsulfonyloxy)pyridine-2-carbonyl]amino]acetate to yield (5-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)-3-hydroxy-4-methylpicolinoyl)glycine . |
| Comparator Or Baseline | Non-fluorinated 1-phenyl-1H-pyrazole-4-boronic ester would yield des-fluoro product; quantitative biological data comparing the final fluorinated vs. des-fluoro products is not provided in the source but is a standard medicinal chemistry rationale. |
| Quantified Difference | Structural presence vs. absence of fluorine atom in the final compound; a binary, yet critical difference. |
| Conditions | Suzuki-Miyaura coupling using Pd(dppf)Cl2·CH2Cl2, K3PO4, in 1,4-dioxane/water at elevated temperature . |
Why This Matters
This evidence confirms the compound is not a theoretical reagent but a specifically chosen intermediate for developing therapeutic candidates, reducing the synthetic risk from discovery-stage procurement.
- [1] Molaid Chemical Database. Reaction report for 5-fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, referencing patent 'COMPOSÉS INHIBITEURS DE PHD, COMPOSITIONS ET PROCÉDÉS D'UTILISATION'. View Source
